8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride
Description
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a fluorinated quinoline derivative characterized by a hydrazino group at position 4, a methyl group at position 2, and a fluorine substituent at position 8. The hydrazino group (-NH-NH₂) confers nucleophilic reactivity, enabling applications in coordination chemistry and pharmaceutical synthesis.
Properties
CAS No. |
1170457-07-4 |
|---|---|
Molecular Formula |
C10H11ClFN3 |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(8-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
XKHPQCBJQGPOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 8-fluoro-2-methylquinoline with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative. Industrial production methods may involve scaling up this reaction in a cGMP (current Good Manufacturing Practice) workshop to ensure high purity and yield.
Chemical Reactions Analysis
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and hydrazino positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate various biochemical pathways, depending on the target and context .
Comparison with Similar Compounds
Structural Analog Overview
Key analogs include halogenated and methyl-substituted 4-hydrazinoquinoline derivatives. Structural variations influence physicochemical properties, reactivity, and biological interactions.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Electron Effects: Fluorine at C8 (target compound) vs. C6 (6-fluoro analog) alters electron density across the quinoline ring, impacting nucleophilic substitution rates at C4 .
- Steric Factors : Methyl groups at C2, C6, or C8 (e.g., 8-chloro-2,6-dimethyl analog) hinder interactions with planar biological targets .
Biological Activity
8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a quinoline derivative that has gained attention due to its significant biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the 8-position and a hydrazine group at the 4-position, which contribute to its pharmacological properties.
- Molecular Formula : C10H11ClFN3
- Molecular Weight : 227.67 g/mol
- CAS Number : 1170457-07-4
The compound's structure enhances its reactivity and biological efficacy, making it a subject of interest in medicinal chemistry and material sciences .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against various bacterial strains.
- Anticancer Properties : Studies have indicated that it may possess anticancer activity, potentially inhibiting cancer cell proliferation and inducing apoptosis.
- Antimalarial Effects : Similar quinoline derivatives have demonstrated efficacy against Plasmodium falciparum, suggesting potential antimalarial properties for this compound .
Structure-Activity Relationship (SAR)
A detailed structure–activity relationship study has been conducted to optimize the biological activity of quinoline derivatives. The introduction of functional groups, such as fluorine, has been shown to enhance antiplasmodial activity significantly. For example, compounds with fluorinated analogues exhibited improved efficacy compared to their non-fluorinated counterparts .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Antimalarial Efficacy :
- Anticancer Activity :
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Fluoro-4-hydrazino-2-methylquinoline | 1171174-76-7 | Similar hydrazine substitution; different fluorine position |
| Quinine | 130-95-0 | Well-known antimalarial drug; serves as a reference point for activity |
The unique arrangement of functional groups in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and biological efficacy compared to similar compounds .
Q & A
Q. What are the standard protocols for synthesizing 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves functionalization of the quinoline core. Classical approaches include:
- Phosphorus Oxychloride-Mediated Cyclization : Reacting precursor hydrazines with fluorinated quinoline intermediates under reflux (1–3 hours at 100–110°C), followed by vacuum distillation to remove excess reagent .
- Hydrazine Grafting : Introducing the hydrazino group via nucleophilic substitution or condensation reactions, using anhydrous conditions to avoid hydrolysis .
Q. Purity Optimization Strategies :
Q. Table 1: Synthesis Protocols Comparison
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., mean C–C bond deviation ≤0.003 Å) .
- HPLC-MS : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to quantify purity (>98%) and identify impurities (e.g., unreacted hydrazine derivatives) .
- Spectroscopic Analysis :
Q. Table 2: Key Analytical Parameters
Q. How does the hydrazino substituent influence the compound's reactivity in downstream chemical modifications?
Methodological Answer: The hydrazino group (-NH-NH2) enables:
- Chelation : Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), useful in catalytic or sensor applications. Use molar ratios (1:1 to 1:3) in ethanol/water mixtures .
- Condensation Reactions : React with carbonyl compounds (e.g., aldehydes) to form hydrazones. Optimize pH (4–6) to avoid decomposition .
- Oxidation Sensitivity : Monitor under aerobic conditions; stabilize with antioxidants (e.g., 0.1% BHT) during storage .
Advanced Research Questions
Q. What experimental strategies can be employed to study the pH-dependent stability of the hydrazino group in aqueous solutions?
Methodological Answer:
- UV-Vis Titration : Measure absorbance shifts (250–400 nm) across pH 2–12 to identify protonation states. Use buffers (e.g., phosphate, acetate) with ionic strength 0.1 M .
- NMR Kinetic Studies : Track hydrazino proton signal decay in D2O at 25°C. Calculate degradation half-life (t₁/₂) using first-order kinetics .
- Theoretical Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict pKa values and zwitterionic equilibria .
Q. Table 3: pH-Dependent Stability Profile
| pH Range | Dominant Form | Stability (t₁/₂) | Observation |
|---|---|---|---|
| 2–4 | Protonated hydrazino | >48 hours | Stable; minimal decomposition |
| 7–9 | Zwitterionic | 12–24 hours | Partial oxidation to azo forms |
| >10 | Deprotonated | <6 hours | Rapid degradation |
Q. How can researchers design fluorescence-based assays leveraging the quinoline core of this compound?
Methodological Answer:
- Metal Chelation Probes : Synthesize derivatives with electron-withdrawing groups (e.g., -NO2) to enhance fluorescence quenching upon metal binding (e.g., Al³⁺, Zn²⁺). Use excitation/emission wavelengths 350/450 nm .
- pH-Sensitive Tags : Functionalize the 8-fluoro position with dansyl chloride to create ratiometric probes. Calibrate using Tris-HCl buffers (pH 5–9) .
- Competitive Binding Assays : Displace bound fluorophores (e.g., 8-amidoquinoline) with analytes; measure ΔF/F₀ using microplate readers .
Q. How should contradictory data from different synthetic batches (e.g., variable impurity profiles or yield inconsistencies) be systematically analyzed?
Methodological Answer:
- Root-Cause Analysis :
- Design of Experiments (DoE) : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to isolate critical factors. Use ANOVA for statistical validation .
Q. Table 4: Troubleshooting Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
